molecular formula C12H14N4O3S B032403 Sulfaethoxypyridazine CAS No. 963-14-4

Sulfaethoxypyridazine

Cat. No.: B032403
CAS No.: 963-14-4
M. Wt: 294.33 g/mol
InChI Key: FFJIWWBSBCOKLS-UHFFFAOYSA-N
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Description

Sulfaethoxypyridazine is a sulfonamide antibacterial compound. It is primarily used in veterinary medicine to treat bacterial infections in animals. The chemical structure of this compound consists of a pyridazine ring substituted with an ethoxy group and a sulfonamide moiety. This compound is known for its broad-spectrum antibacterial activity and is effective against a variety of Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Sulfaethoxypyridazine has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial properties and effects on bacterial cell growth and metabolism.

    Medicine: Explored for its potential use in treating bacterial infections in humans and animals.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Target of Action

Sulfaethoxypyridazine is a type of sulfonamide antibiotic . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS) . DHPS plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria. By inhibiting DHPS, this compound prevents the production of folic acid, thereby inhibiting bacterial growth .

Mode of Action

This compound, like other sulfonamides, is a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and competes with PABA for the active site of DHPS. This competition results in the inhibition of the enzyme, preventing the synthesis of folic acid and ultimately leading to the cessation of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting DHPS, this compound prevents the conversion of PABA and dihydropteridine-hydroxymethyl-pyrophosphate to dihydropteroate, a key intermediate in the synthesis of folic acid . This disruption of the folic acid synthesis pathway leads to a deficiency of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential factor for bacterial growth and multiplication, this compound effectively inhibits the growth of bacteria . This makes it useful in the treatment of various bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain coexisting anions can have a significant effect on the degradation of this compound . Moreover, the photodegradation behavior of this compound under simulated sunlight has been investigated, indicating that environmental factors such as light exposure can influence the stability and efficacy of this compound .

Safety and Hazards

Sulfaethoxypyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfaethoxypyridazine typically involves the reaction of 4-aminobenzenesulfonamide with 6-ethoxypyridazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Sulfaethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJIWWBSBCOKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048696
Record name Sulfaethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

963-14-4
Record name Sulfaethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=963-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaethoxypyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaethoxypyridazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfaethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(6-ethoxypyridazin-3-yl)sulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFAETHOXYPYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880RIW1DED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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